molecular formula C22H17ClN2O2S B3503827 N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide

N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide

Cat. No.: B3503827
M. Wt: 408.9 g/mol
InChI Key: QEYUPJRHRIWEII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide, also known as CTI-001, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, survival, and apoptosis. This compound has been shown to inhibit the activity of protein kinases, including AKT and ERK, which are involved in cell survival and proliferation. Additionally, this compound has been shown to induce the activation of caspases, which are involved in the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of the immune system. In cancer cells, this compound has been shown to inhibit the activity of various signaling pathways involved in cell proliferation, leading to a decrease in cell growth and survival. Additionally, this compound has been shown to induce the activation of caspases, leading to apoptosis. In the immune system, this compound has been shown to modulate the activity of immune cells, leading to an increase in immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide in lab experiments is its potential to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.

Future Directions

There are several future directions for the study of N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide. One direction is to further investigate its potential applications in cancer treatment, particularly in combination with other chemotherapeutic agents. Another direction is to investigate its potential neuroprotective effects in the treatment of neurodegenerative diseases. Additionally, further studies are needed to understand the mechanism of action of this compound and to identify potential targets for its use in various fields.

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide has been studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In neurology, this compound has been studied for its potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In immunology, this compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[3-(thiophene-2-carbonyl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O2S/c1-14-8-9-15(11-18(14)23)24-21(26)13-25-12-17(16-5-2-3-6-19(16)25)22(27)20-7-4-10-28-20/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYUPJRHRIWEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide
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N-(3-chloro-4-methylphenyl)-2-[3-(2-thienylcarbonyl)-1H-indol-1-yl]acetamide

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